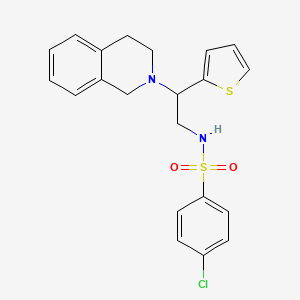

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

CAS No.: 904278-70-2

Cat. No.: VC4748662

Molecular Formula: C21H21ClN2O2S2

Molecular Weight: 432.98

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904278-70-2 |

|---|---|

| Molecular Formula | C21H21ClN2O2S2 |

| Molecular Weight | 432.98 |

| IUPAC Name | 4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C21H21ClN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |

| Standard InChI Key | UYWPFJFEVUPMGX-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features three distinct regions:

-

Benzenesulfonamide Core: A 4-chlorobenzene ring linked to a sulfonamide group (), contributing to hydrogen-bonding potential and metabolic stability .

-

Dihydroisoquinoline Moiety: A partially saturated isoquinoline ring, known for modulating neurotransmitter receptors and enzyme inhibition .

-

Thiophene Substituent: A sulfur-containing heterocycle enhancing lipophilicity and electronic interactions .

Comparative analysis with analogs (e.g., furan or nitro-substituted derivatives) reveals that thiophene improves solubility and binding affinity compared to furan .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 432.98 g/mol | |

| Solubility | Soluble in organic solvents | |

| IUPAC Name | 4-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide | |

| SMILES |

The solubility profile suggests suitability for in vitro assays, while the molecular weight aligns with Lipinski’s Rule of Five for drug-likeness .

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via:

-

Nucleophilic Substitution: Introduction of the dihydroisoquinoline group to a thiophene-ethylamine intermediate .

-

Sulfonamide Formation: Coupling 4-chlorobenzenesulfonyl chloride with the amine intermediate under basic conditions .

-

Purification: Column chromatography (e.g., ethyl acetate/hexane) achieves >95% purity, as validated by HPLC .

A representative protocol from involves Pd-catalyzed cross-coupling for analogous structures, yielding 62–89% efficiency under reflux conditions.

Challenges and Solutions

-

Low Yield in Amidation: Optimizing stoichiometry of sulfonyl chloride and amine (1:1.2 molar ratio) minimizes side products.

-

Steric Hindrance: Using polar aprotic solvents (e.g., DMF) enhances reactivity of bulky intermediates .

Comparative Analysis of Structural Analogs

Thiophene analogs exhibit superior bioactivity over furan derivatives, likely due to sulfur’s electronegativity and π-stacking capacity .

Research Gaps and Future Directions

-

Biological Screening: No in vivo data exist for the target compound. Priority assays should include:

-

COX-I/II inhibition (ELISA).

-

Antibacterial disk diffusion (e.g., S. aureus, E. coli).

-

-

Structural Modifications: Introducing fluorinated or sulfone groups may improve metabolic stability .

-

Formulation Studies: Nanoencapsulation could address solubility limitations for oral delivery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume